molecular formula C14H15N3O2 B5554052 2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B5554052
M. Wt: 257.29 g/mol
InChI Key: OJBQHLSLMIMFSJ-UHFFFAOYSA-N
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Description

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an acetamide group linked to a p-tolyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of 4-methylpyrimidin-2-ol: This intermediate is synthesized by reacting 4-methylpyrimidine with an appropriate oxidizing agent.

    Etherification: The 4-methylpyrimidin-2-ol is then reacted with p-tolyl chloroacetate in the presence of a base such as potassium carbonate to form the ether linkage.

    Amidation: The resulting ester is then subjected to amidation using ammonia or an amine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrimidine ring can be oxidized to form a carboxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 2-((4-carboxypyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide.

    Reduction: Formation of 2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-methylpyrimidin-2-yl)oxy)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((4-methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its interaction with certain molecular targets compared to its analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-3-5-12(6-4-10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQHLSLMIMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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